molecular formula C26H18O2 B3068810 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde CAS No. 857412-06-7

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

Cat. No.: B3068810
CAS No.: 857412-06-7
M. Wt: 362.4 g/mol
InChI Key: NDPOXCAWNCWBPK-UHFFFAOYSA-N
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Description

4-[4-[4-(4-Formylphenyl)phenyl]phenyl]benzaldehyde is a polyaromatic aldehyde characterized by a linear para-substituted phenyl chain terminated by benzaldehyde groups. Its molecular formula is C25H18O2, with a molecular weight of 350.41 g/mol. The structure consists of three interconnected phenyl rings, each linked at the para position, with terminal benzaldehyde groups. This extended conjugation system enhances its electronic properties, making it relevant in materials science, particularly in organic electronics and covalent organic frameworks (COFs) .

Properties

IUPAC Name

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c27-17-19-1-5-21(6-2-19)23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-7-3-20(18-28)4-8-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPOXCAWNCWBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde involves its interaction with various molecular targets. In catalysis, it can act as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with proteins or enzymes, altering their activity and function. The formyl groups play a crucial role in these interactions, as they can form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

4-Phenylbenzaldehyde (Biphenyl-4-carbaldehyde)

  • Formula : C13H10O
  • Molecular Weight : 182.22 g/mol
  • Structure : A single phenyl group attached to benzaldehyde.
  • Properties : Shorter conjugation length results in weaker π-π interactions and lower thermal stability compared to the target compound. Applications include intermediates in organic synthesis and pharmaceuticals .

4-(4-Phenylphenyl)benzaldehyde (p-Terphenyl-4-carbaldehyde)

  • Formula : C19H14O
  • Molecular Weight : 258.31 g/mol
  • Structure : Two phenyl groups in a linear chain, terminated by a single benzaldehyde.
  • Comparison : The target compound adds an extra phenyl group and a second aldehyde, enhancing conjugation and reactivity. This makes the target more suitable for COF synthesis, where multiple aldehyde groups enable Schiff-base formation .

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde) (COF Ligand)

  • Formula : C54H36O4
  • Molecular Weight : 748.86 g/mol
  • Structure : Four benzaldehyde groups connected via an ethene bridge.
  • Comparison : While the COF ligand has more aldehyde groups for framework formation, the target compound’s linear structure offers directional flexibility in polymerization. The COF ligand’s higher molecular weight and rigidity may improve porosity but limit solubility .

Physicochemical and Functional Properties

Electronic and Optical Properties

The extended conjugation in 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde results in a red-shifted UV-Vis absorption compared to smaller analogs like 4-phenylbenzaldehyde. This property is advantageous in organic light-emitting diodes (OLEDs) for broader emission spectra .

Thermal Stability

The target compound’s higher molecular weight and rigid structure improve thermal stability (decomposition temperature >300°C) compared to 4-(4-phenylphenyl)benzaldehyde (decomposition ~250°C) .

Solubility and Reactivity

  • Solubility: Limited solubility in polar solvents (e.g., ethanol) due to the hydrophobic aromatic backbone. Requires dimethylformamide (DMF) or dichloromethane for dissolution.
  • Reactivity : Terminal aldehyde groups enable condensation reactions (e.g., with amines) for COF synthesis or functionalization .

Biological Activity

The compound 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde , also known as a terphenyl derivative, has garnered attention in the field of organic chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antioxidant properties, potential applications in drug development, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₃₄H₂₂O₄
  • Molecular Weight : Approximately 494.54 g/mol

Antioxidant Activity

Research indicates that certain derivatives of benzaldehyde compounds exhibit significant antioxidant properties . These properties are crucial for pharmaceutical formulations aimed at combating oxidative stress-related diseases. The presence of multiple aromatic rings in the structure of this compound may enhance its ability to scavenge free radicals.

Antifungal Activity

Studies have shown that structural modifications at the para position of phenyl moieties can significantly impact antifungal activity. Compounds similar to this compound have demonstrated enhanced antifungal properties when electronegative substituents such as fluorine or chlorine are present . This suggests that the biological activity of this compound may also be influenced by its electronic properties.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses indicate that the lipophilicity of compounds plays a critical role in their biological efficacy. For instance, compounds with higher lipophilic character tend to exhibit improved transmembrane diffusion capabilities, enhancing their potential as therapeutic agents .

Synthesis and Evaluation of Analogues

In a study focused on synthesizing various analogues of benzaldehyde derivatives, several compounds were evaluated for their biological activity against specific pathogens. Notably, compounds with specific substitutions demonstrated promising results against fungal strains, indicating the potential for further development in antifungal therapies .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the interaction of benzaldehyde derivatives with biological targets. In one study, benzaldehyde derivatives were docked into the active site of key enzymes involved in fungal metabolism, revealing significant binding affinities that correlate with observed antifungal activities . The docking scores for selected compounds are summarized in Table 1.

CompoundDocking ScoreBiological Activity
2d-8.5Antifungal
2e-9.0Antifungal
2f-7.8Moderate Activity

Applications in Drug Development

The unique properties of this compound make it a candidate for inclusion in drug development pipelines targeting diseases associated with oxidative stress and fungal infections. Its ability to form covalent bonds and interact with biological systems positions it as a versatile building block in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via multi-step Suzuki-Miyaura cross-coupling reactions or iterative condensation of aromatic aldehydes. For example, and highlight the use of Pd(OAc)₂ as a catalyst for coupling aryl halides with boronic acids. Key factors include:

  • Temperature control : Reactions often proceed at 80–110°C in solvents like THF or DMF under nitrogen .
  • Catalyst loading : Optimal Pd(OAc)₂ concentrations range from 1–5 mol% to minimize side reactions .
  • Purification : Column chromatography with dichloromethane/hexane (3:1) is critical for isolating the product (yield: ~56–75%) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.1 ppm, while aromatic protons appear as multiplets at δ 7.2–8.3 ppm. Adjacent formyl groups split peaks due to conjugation effects .
  • X-ray crystallography : Confirms planar geometry and π-π stacking distances (~3.5–3.8 Å) between aromatic rings, critical for assessing conjugation .
  • FT-IR : Strong C=O stretches at ~1680–1700 cm⁻¹ validate aldehyde functionality .

Q. How does solubility in organic solvents impact experimental design for this compound?

The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves readily in ethanol, DMF, and dichloromethane. Solvent choice affects:

  • Reaction kinetics : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates .
  • Crystallization : Ethanol/water mixtures (1:3) yield high-purity crystals for X-ray analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) alter electronic properties and reactivity?

  • Electron-withdrawing groups : Para-substituted nitro or trifluoromethyl groups reduce aldehyde reactivity by 30–40% due to conjugation stabilization .
  • Extended conjugation : Adding ethenyl bridges (e.g., ) lowers HOMO-LUMO gaps (~2.8 eV), enhancing nonlinear optical (NLO) responses .
  • Steric effects : Ortho-substituents hinder Schiff base formation, requiring elevated temperatures (80°C vs. 25°C) .

Q. What methodologies resolve contradictions in reported biological activity data for benzaldehyde derivatives?

  • Dose-dependent assays : For example, 4-hydroxybenzaldehyde shows antimicrobial activity at 50–100 μM but cytotoxicity at >200 μM .
  • Control experiments : Compare with analogs lacking formyl groups to isolate the role of aldehyde moieties in binding (e.g., ).
  • Computational modeling : DFT studies (B3LYP/6-31G*) predict charge distribution and binding affinities to enzymes like DHFR .

Q. How can crystallographic data inform the design of supramolecular assemblies using this compound?

  • Intermolecular interactions : J-aggregates form via C–H···O hydrogen bonds (2.7–3.0 Å) between aldehydes and adjacent phenyl rings .
  • Thermal stability : TGA data ( ) show decomposition at 300–350°C, guiding applications in high-temperature polymer matrices.

Q. What strategies mitigate challenges in synthesizing macrocyclic ligands from this dialdehyde?

  • Template synthesis : Use metal ions (e.g., Zn²⁺) to pre-organize aldehyde groups for cyclocondensation with diamines .
  • Kinetic control : Slow addition of amine reagents at 0°C minimizes oligomerization .

Methodological Considerations

Q. How do solvent polarity and pH affect the stability of this compound during storage?

  • Acidic conditions (pH < 5) : Aldehydes undergo hydration, forming geminal diols. Store in neutral, anhydrous environments with molecular sieves .
  • Light sensitivity : UV exposure degrades conjugated systems; use amber vials and inert atmospheres (Ar/N₂) .

Q. What analytical approaches validate purity in multi-step syntheses?

  • HPLC-DAD : Retention time (15–17 min) and UV-Vis spectra (λmax = 280 nm) confirm purity >98% .
  • Mass spectrometry : High-resolution ESI-MS (m/z 618.2195 [M+H]⁺) identifies isotopic patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde
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4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

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